molecular formula C8H4Br2ClFO B8183860 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone

Cat. No.: B8183860
M. Wt: 330.37 g/mol
InChI Key: QBLOIBPNZOIBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClFO. It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone typically involves halogen-exchange reactions. One common method is the bromination of 1-(3-bromo-4-chloro-2-fluorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique halogenated structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone involves its interaction with various molecular targets. The presence of multiple halogens enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
  • 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
  • 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone

Comparison: Compared to its analogs, 2-Bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone is unique due to the specific arrangement of halogens on the phenyl ring. This unique structure can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-6(13)4-1-2-5(11)7(10)8(4)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLOIBPNZOIBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CBr)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.